molecular formula C14H17NS B15281147 3-(Benzo[b]thiophen-2-ylmethyl)piperidine

3-(Benzo[b]thiophen-2-ylmethyl)piperidine

Cat. No.: B15281147
M. Wt: 231.36 g/mol
InChI Key: UWPDSEAYXXQMDL-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-2-ylmethyl)piperidine is a heterocyclic compound featuring a benzo[b]thiophene moiety linked to a piperidine ring via a methylene bridge. This structure combines the aromatic electron-rich properties of the benzo[b]thiophene system with the conformational flexibility of the piperidine scaffold.

Properties

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

3-(1-benzothiophen-2-ylmethyl)piperidine

InChI

InChI=1S/C14H17NS/c1-2-6-14-12(5-1)9-13(16-14)8-11-4-3-7-15-10-11/h1-2,5-6,9,11,15H,3-4,7-8,10H2

InChI Key

UWPDSEAYXXQMDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[b]thiophen-2-ylmethyl)piperidine typically involves the reaction of benzo[b]thiophene derivatives with piperidine under specific conditions. One common method includes the use of benzo[b]thiophene-2-carbaldehyde, which undergoes a condensation reaction with piperidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzo[b]thiophen-2-ylmethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Benzo[b]thiophen-2-ylmethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-2-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Benzo[b]thiophene vs. Benzothiazole

  • Compound 3d: Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone replaces benzo[b]thiophene with a benzothiazole ring. Benzothiazole derivatives exhibit distinct electronic profiles due to the nitrogen and sulfur atoms, enhancing hydrogen-bonding capabilities compared to benzo[b]thiophene.
  • Biological Impact : Benzothiazole derivatives (e.g., 3d) have shown multitargeted activity in neurodegenerative models, whereas benzo[b]thiophene-containing compounds like BTCP analogs demonstrate higher dopamine reuptake inhibition .

Benzo[b]thiophene vs. Isoxazole/Chromone

  • Compound 12 : (6-Fluorobenzo[d]isoxazol-3-yl)piperidine (from ) replaces benzo[b]thiophene with a fluorinated isoxazole. Isoxazole’s electronegative oxygen and fluorine atoms enhance 5-HT2A receptor affinity (Ki < 10 nM) but reduce dopamine transporter (DAT) binding compared to BTCP derivatives .

Piperidine Ring Modifications

Ring Size and Heteroatom Incorporation

  • 1-(2-Phenethyl)piperidine Oxalate (AC927) : A smaller piperidine derivative lacking the benzo[b]thiophene group shows weaker neuroprotective effects in ATF3/CHOP pathway modulation compared to bulkier analogs .
  • Piperazine Derivatives : Replacing piperidine with piperazine (e.g., compound 11 in ) introduces an additional nitrogen, improving 5-HT1A receptor affinity (Ki = 15 nM) but reducing metabolic stability due to increased basicity .

Substituent Effects

  • 3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine Hydrochloride: The addition of a benzyl-chlorophenoxy group () enhances σ-receptor binding but introduces steric hindrance, reducing DAT inhibition efficacy compared to the unsubstituted this compound .
  • Alkylamino Side Chains: Compounds like 4c () with 3,5-dimethylpiperidine substituents show improved Topoisomerase I/II inhibition, highlighting the role of alkyl groups in DNA-intercalating activity .

Key Data Tables

Research Findings and Implications

  • Neuropharmacology : Benzo[b]thiophene-piperidine hybrids exhibit superior DAT inhibition compared to benzothiazole or isoxazole analogs, making them candidates for psychostimulant research .
  • Oncology : Chromone-piperidine derivatives () show stronger kinase inhibition, suggesting aromatic system polarity influences target selectivity .
  • Synthetic Accessibility : Piperidine-containing compounds generally achieve moderate yields (52–63%), with benzo[b]thiophene systems requiring multistep syntheses compared to simpler benzothiazole derivatives .

Biological Activity

3-(Benzo[b]thiophen-2-ylmethyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Compound Structure and Properties

The compound consists of a piperidine ring substituted with a benzo[b]thiophen-2-ylmethyl group. The presence of the thiophene moiety enhances its interaction with biological targets, making it a candidate for various pharmacological applications. The structure can be represented as follows:

C15H17N Molecular Formula \text{C}_{15}\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

Research indicates that compounds with similar structures to this compound may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibition of FAAH could lead to analgesic effects and potential therapeutic applications in pain management and neuroprotection.

Biological Activities

The biological activities attributed to this compound include:

Inhibition Studies

A study highlighted the competitive inhibition of trypanothione reductase (TryR) by analogues of benzo[b]thiophene derivatives, suggesting that structural modifications can significantly affect biological activity. For instance, a related compound showed an IC50 value of 1 μM against TryR, indicating potent activity against Trypanosoma brucei .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various analogues of piperidine derivatives. It was found that the presence of the benzo[b]thiophene moiety is essential for maintaining potency against specific biological targets. Substitutions on the piperidine ring or alterations in the aromatic system significantly impacted the binding affinity and efficacy .

Comparative Biological Activity Table

CompoundBiological TargetIC50 Value (μM)Activity Type
This compoundFAAHTBDAnalgesic
BTCP (1-(1-benzo[b]thiophen-2-yl-cyclohexyl)piperidine)TryR1Antiparasitic
Benzothiazole DerivativeGyrB/ParELow nMAntibacterial

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